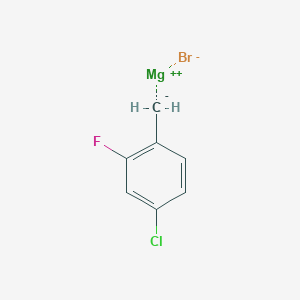
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is a versatile organometallic compound used in various scientific research applications. This compound is a Grignard reagent, which is widely utilized in organic synthesis due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 4-chloro-2-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-fluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To enhance the efficiency and yield of the reaction.
Purification: The product is often purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic substitution: Can replace halogens or other leaving groups in organic molecules.
Coupling reactions: Forms carbon-carbon bonds with other organic halides or pseudohalides.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: 2-methyltetrahydrofuran, diethyl ether.
Catalysts: Sometimes, transition metal catalysts are used to facilitate coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.
Coupled products: From carbon-carbon coupling reactions.
Scientific Research Applications
4-Chloro-2-fluorobenzylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a Grignard reagent, it is essential in organic synthesis for forming carbon-carbon bonds.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzylmagnesium bromide
- 2-Fluorobenzylmagnesium bromide
- 4-Bromo-2-fluorobenzylmagnesium chloride
Uniqueness
4-Chloro-2-fluorobenzylmagnesium bromide is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;4-chloro-2-fluoro-1-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCOBJUMDRCBR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














